molecular formula C15H13NO2S2 B4508288 3-[5-(ethylsulfonyl)-2-thienyl]quinoline

3-[5-(ethylsulfonyl)-2-thienyl]quinoline

Cat. No.: B4508288
M. Wt: 303.4 g/mol
InChI Key: VJQBSISIEIYRNY-UHFFFAOYSA-N
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Description

3-[5-(ethylsulfonyl)-2-thienyl]quinoline is a heterocyclic compound that features a quinoline core substituted with a thienyl group bearing an ethylsulfonyl moiety.

Chemical Reactions Analysis

Types of Reactions

3-[5-(ethylsulfonyl)-2-thienyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated derivatives and organometallic reagents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(ethylsulfonyl)-2-thienyl]quinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a simpler structure, widely used in antimalarial drugs.

    Quinolone: A class of compounds known for their antibacterial properties.

    Thiophene: A sulfur-containing heterocycle with applications in organic electronics.

Uniqueness

3-[5-(ethylsulfonyl)-2-thienyl]quinoline is unique due to the presence of both quinoline and thienyl moieties, which confer a combination of biological activities. The ethylsulfonyl group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(5-ethylsulfonylthiophen-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c1-2-20(17,18)15-8-7-14(19-15)12-9-11-5-3-4-6-13(11)16-10-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQBSISIEIYRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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